molecular formula C14H14F3N5O B2499176 5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine CAS No. 2198334-96-0

5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine

Cat. No.: B2499176
CAS No.: 2198334-96-0
M. Wt: 325.295
InChI Key: BFRTUSQNWGZANO-UHFFFAOYSA-N
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Description

5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine is a complex organic compound featuring a triazole ring, a piperidine ring, and a pyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine typically involves a multi-step process. One common method includes the cyclization of substituted benzylazide with ethynyl-substituted phenylthiazole in the presence of a catalyst . The reaction conditions often require the use of solvents like methanol and reagents such as POCl3 for cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with an additional hydroxyl group, while reduction could produce a more saturated derivative .

Scientific Research Applications

5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine is unique due to its combination of three distinct rings, which confer specific chemical and biological properties. This structural complexity allows for versatile applications in various scientific fields .

Properties

IUPAC Name

[4-(triazol-2-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O/c15-14(16,17)12-2-1-10(9-18-12)13(23)21-7-3-11(4-8-21)22-19-5-6-20-22/h1-2,5-6,9,11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRTUSQNWGZANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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